XLogP3-AA Lipophilicity Comparison
The computed XLogP3-AA value for heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is 7.2, compared to 6.6 for the hexyl ester analog (CAS 355421-22-6), both calculated using the same PubChem XLogP3 3.0 algorithm [1][2]. This +0.6 log unit difference corresponds to a roughly 4-fold higher predicted octanol-water partition coefficient, indicating substantially greater lipophilicity for the heptyl ester. The trend is consistent with the addition of one methylene (–CH2–) unit in the alkyl chain, demonstrating a predictable and quantifiable structure-property relationship within this ester series.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 7.2 |
| Comparator Or Baseline | Hexyl ester (CAS 355421-22-6): XLogP3-AA = 6.6 |
| Quantified Difference | Δ = +0.6 log units (heptyl > hexyl) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm (identical computational method for both compounds) |
Why This Matters
This quantifiable lipophilicity difference enables rational selection of the heptyl ester for assays requiring higher membrane permeability or distinct chromatographic retention behavior compared to the hexyl analog.
- [1] PubChem. Heptyl 6-chloro-2-(4-methoxyphenyl)-4-quinolinecarboxylate, CID 1931236, XLogP3-AA = 7.2. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/355421-23-7 View Source
- [2] PubChem. Hexyl 6-chloro-2-(4-methoxyphenyl)-4-quinolinecarboxylate, CID 1939280, XLogP3-AA = 6.6. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/355421-22-6 View Source
